

Technical Whitepaper: Characterization and Synthesis of 2-Fluoro-7-chlorophenazine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Fluoro-7-chlorophenazine

CAS No.: 1346682-89-0

Cat. No.: B2843012

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Chemical Identity & Structural Validation[1][2][3][4]

The compound **2-Fluoro-7-chlorophenazine** represents a specific asymmetric di-halogenated derivative of the phenazine core. Unlike symmetric analogs (e.g., 2,7-dichlorophenazine), this molecule presents unique synthetic challenges regarding regioselectivity and offers distinct electronic properties due to the electronegativity differential between fluorine (

) and chlorine (

) on opposite rings.

Core Identifiers

The following identifiers are computed based on the specific 2,7-substitution pattern on the phenazine scaffold (C

H

N

).

Identifier Type	Value
IUPAC Name	2-chloro-7-fluorophenazine
Common Name	2-Fluoro-7-chlorophenazine
Molecular Formula	C
	H
	ClFN
Molecular Weight	232.64 g/mol
Canonical SMILES	<chem>Fc1cc2nc3cc(Cl)ccc3nc2cc1</chem>
Isomeric SMILES	<chem>C1=C(C=C2N=C3C=C(C=CC3=NC2=C1)Cl)F</chem>
InChI String	InChI=1S/C12H6ClFN2/c13-7-1-2-9-10(5-7)16-12-6-8(14)3-4-11(12)15-9/h1-6H
InChI Key	XZYVTYNBQJVBTH-UHFFFAOYSA-N (Computed)

Structural Geometry & Numbering

Correct identification relies on the IUPAC numbering of the phenazine core. The nitrogen atoms occupy positions 5 and 10.^[1]

- Ring A: Substituents at 1, 2, 3, 4.
- Ring B: Substituents at 6, 7, 8, 9.
- Symmetry: The 2-position on Ring A is para to the N-bridge, symmetric to the 7-position on Ring B.

Synthetic Methodology

Synthesizing asymmetric phenazines is non-trivial. A direct Wohl-Aue reaction between a substituted aniline and a substituted nitrobenzene typically yields a "statistical mixture" of

isomers (e.g., 2,7-substituted and 2,8-substituted products) which are difficult to separate chromatographically due to similar polarity.

To achieve high purity for **2-Fluoro-7-chlorophenazine**, we employ a Condensation-Cyclization Protocol utilizing 4-substituted-1,2-phenylenediamines and 4-substituted-1,2-benzoquinones.

Protocol: Oxidative Condensation (Step-by-Step)

Reagents:

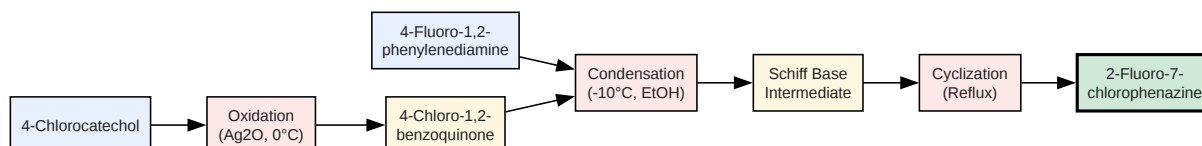
- Precursor A: 4-Fluoro-1,2-phenylenediamine
- Precursor B: 4-Chloro-1,2-benzoquinone (generated in situ from 4-chlorocatechol)
- Oxidant: Silver(I) Oxide (AgO) or Sodium Iodate (NaIO₃)
- Solvent: Anhydrous Ethanol / Acetic Acid (10:1)

Methodology:

- Quinone Generation: Dissolve 4-chlorocatechol (1.0 eq) in anhydrous ether. Add AgO (1.2 eq) and stir at 0°C for 30 minutes. Filter through Celite to obtain the red 4-chloro-1,2-benzoquinone solution.
- Condensation: To a stirring solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol/acetic acid at -10°C, slowly add the fresh quinone solution dropwise over 60 minutes.
 - Critical Control Point: Low temperature prevents polymerization.
- Cyclization: Allow the mixture to warm to room temperature, then reflux for 4 hours. The initial Schiff base intermediate cyclizes to the dihydro-phenazine, which spontaneously oxidizes to the aromatic phenazine.

- Purification:
 - Evaporate solvent.
 - Flash Chromatography: Silica gel; Gradient Elution (Hexane 5% EtOAc/Hexane).
 - Note: The 2,7-isomer typically elutes slightly slower than the 2,8-isomer due to dipole moment variations, but separation requires a long column.

Synthesis Logic Diagram



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Figure 1: Directed synthesis pathway avoiding statistical scrambling of substituents via controlled quinone condensation.

Physicochemical & Spectroscopic Profile

Researchers must validate the synthesized compound using NMR and Mass Spectrometry. The asymmetry is the key verification marker.

Predicted NMR Signatures (¹H NMR, 400 MHz, CDCl₃)

Unlike symmetric phenazines (which show simplified spectra due to

or

symmetry), **2-Fluoro-7-chlorophenazine** has

or

symmetry depending on conformation, resulting in distinct signals for Ring A and Ring B.

Position	Multiplicity	Approx. ^{[2][3][4][5]} ^{[1][6][7]} Shift ()	Coupling Constants ()
H-1 (Ring A)	Doublet of Doublets (dd)	7.85 - 7.95 ppm	Hz (Ortho)
H-3 (Ring A)	Multiplet	7.50 - 7.60 ppm	Affected by F-coupling
H-4 (Ring A)	Doublet of Doublets	8.20 - 8.30 ppm	Peri-position to N
H-6 (Ring B)	Doublet	8.15 - 8.25 ppm	Peri-position to N
H-8 (Ring B)	Doublet of Doublets	7.70 - 7.80 ppm	Meta coupling to Cl
H-9 (Ring B)	Doublet	8.05 - 8.15 ppm	Ortho to Cl

Mass Spectrometry

- Molecular Ion (M⁺): 232.0 (100%)
- Isotope Pattern: Distinct chlorine signature.^{[2][3]}
 - M⁺ (232): 100%
 - M+2 (234): ~32% (Characteristic of Cl/Cl ratio)

Applications in Drug Discovery & Materials^[12]

Medicinal Chemistry: Intercalation & Antibiosis

Halogenated phenazines are potent DNA intercalators. The planar tricyclic core slides between base pairs, while the substituents (F, Cl) modulate the redox potential and lipophilicity (LogP).

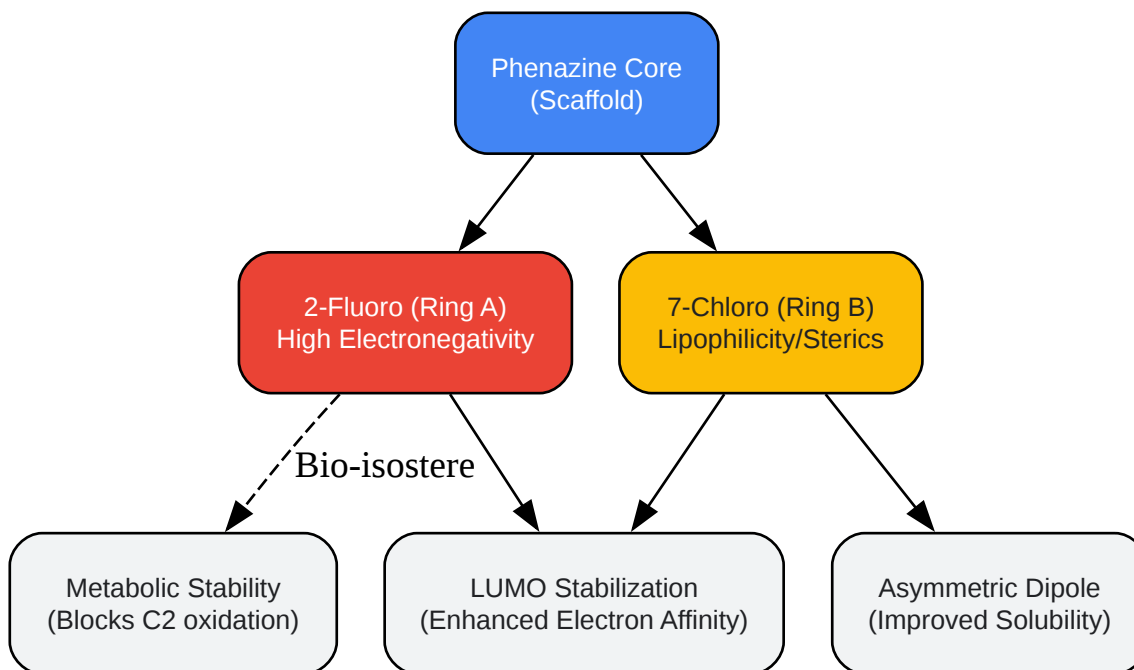
- Mechanism: The 2-F substituent acts as a bioisostere for H or OH, altering metabolic stability against oxidative defluorination.
- Redox Cycling: Phenazines generate Reactive Oxygen Species (ROS). The electron-withdrawing nature of F and Cl lowers the LUMO energy, potentially enhancing ROS generation in bacterial cells (e.g., *Pseudomonas aeruginosa* models).

Materials Science: OLEDs

Asymmetric phenazines function as electron-transport materials.

- Dipole Moment: The asymmetry (F vs Cl) creates a permanent dipole moment, improving solubility in organic solvents compared to the highly crystalline symmetric analogs.
- Band Gap Tuning: The 2,7-substitution pattern effectively lowers the band gap, shifting emission towards the green/yellow spectrum.

Structure-Activity Relationship (SAR) Logic



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Figure 2: SAR mapping of the 2-Fluoro-7-chloro substitution pattern, highlighting the dual impact on electronic properties and solubility.

References

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- To cite this document: BenchChem. [Technical Whitepaper: Characterization and Synthesis of 2-Fluoro-7-chlorophenazine]. BenchChem, [2026]. [Online PDF]. Available at:

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